Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester
Description
Its structure features a phenoxy group substituted with a tert-butyl (1,1-dimethylethyl) group at the ortho position (C2) and a methoxy group at the para position (C4). The acetic acid moiety is esterified with a methyl group, forming the final compound.
Properties
CAS No. |
1152599-55-7 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 2-(2-tert-butyl-4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C14H20O4/c1-14(2,3)11-8-10(16-4)6-7-12(11)18-9-13(15)17-5/h6-8H,9H2,1-5H3 |
InChI Key |
XWHJAKLGLRAIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The carboxylic acid reacts with methanol in an acid-catalyzed equilibrium process:
To drive the reaction toward ester formation, water is removed via azeotropic distillation or molecular sieves.
Optimized Conditions
-
Temperature: 80–100°C (reflux)
-
Catalyst: 1–5 mol% H₂SO₄
-
Methanol-to-acid molar ratio: 3:1 to 5:1
Yields typically exceed 75%, with purity confirmed by gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
Green Esterification Using Solid Acid Catalysts
Recent advancements emphasize eco-friendly approaches. A Dowex H⁺/NaI system, as described in, enables esterification under milder conditions. This method avoids corrosive acids and simplifies purification.
Procedure
Advantages
-
Yield: 82–91% (comparable to traditional methods).
-
Workup: Catalyst filtration and solvent evaporation suffice, avoiding neutralization steps.
Alkylation of Phenolic Intermediates
An alternative route involves synthesizing the phenolic precursor 2-tert-butyl-4-methoxyphenol (BHA), followed by alkylation with methyl chloroacetate. This two-step process is detailed in patents.
Step 1: Synthesis of 2-tert-Butyl-4-Methoxyphenol
4-Methoxyphenol is reacted with isobutylene under acidic conditions to introduce the tert-butyl group:
Optimal conditions include:
Step 2: Etherification with Methyl Chloroacetate
The phenol is deprotonated with NaOH or K₂CO₃ and reacted with methyl chloroacetate:
Transesterification of Higher Esters
Transesterification offers a route to avoid handling corrosive acids. For example, the ethyl ester derivative can be converted to the methyl ester using methanol and a base catalyst (e.g., NaOCH₃):
Analytical Validation and Quality Control
Critical to all methods is verifying product purity:
| Technique | Parameters | Purpose |
|---|---|---|
| GC | Capillary column (DB-5), FID detector | Quantify ester and detect byproducts |
| HPLC | C18 column, UV detection (254 nm) | Assess purity (>98%) |
| NMR | (400 MHz), | Confirm structure |
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Catalyst | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 75–85 | 6–24 | H₂SO₄ | High |
| Dowex H⁺/NaI | 82–91 | 12–18 | Dowex, NaI | Moderate |
| Alkylation | 70–85 | 8–12 | NaOH/K₂CO₃ | High |
| Transesterification | 65–75 | 4–8 | NaOCH₃ | Moderate |
Challenges and Optimization Strategies
-
Byproduct Formation: Competing O-alkylation or C-alkylation in phenolic intermediates reduces yields. Using bulky bases (e.g., K₂CO₃) minimizes this.
-
Catalyst Recovery: Dowex H⁺ resin can be reused 3–4 times with minimal activity loss.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
Industrial-Scale Considerations
Large-scale production favors Fischer esterification due to established infrastructure. Continuous flow reactors improve heat management and reduce reaction times. Patents highlight cost-effective isolation via distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Phenolic compounds.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, it serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxyphenoxy group allows for specific binding interactions, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Position and Bulkiness: The target compound’s ortho-tert-butyl and para-methoxy substituents distinguish it from its para-tert-butyl analog (). Compounds lacking tert-butyl groups (e.g., methyl 2-(4-methoxyphenoxy)acetate) exhibit simpler structures, possibly improving synthetic accessibility .
Functional Group Impact :
- Methyl ester groups are common in bioactive compounds, as seen in the SAE-associated metabolite (). Ester hydrolysis in vivo could release free acids, modulating biological activity .
- Methoxy groups contribute to lipophilicity and electron-donating effects, which may influence interactions with enzymes or receptors .
Applications and Contexts: The para-tert-butyl analog () and simpler methoxy-substituted esters () are used in plant metabolite profiling and synthetic chemistry, respectively.
Research Findings and Data Gaps
Synthetic Chemistry: Methyl 2-(4-methoxyphenoxy)acetate (CAS 79704-02-2) is a precursor in anthracene synthesis, indicating that the target compound’s tert-butyl variant could serve as a building block for complex aromatic systems .
Data Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity were found. Further research is needed to explore its physicochemical properties and applications.
Biological Activity
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester, also known by its CAS number 33038-06-1, is a chemical compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂O₅
- Molecular Weight : 224.21 g/mol
- LogP : 1.361 (indicating moderate lipophilicity)
Biological Activity Overview
The compound exhibits various biological activities that can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds similar to acetic acid methyl esters can exhibit antioxidant properties. These properties are essential for reducing oxidative stress in cells, which is linked to numerous diseases.
2. Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory mediators. This action is primarily through the inhibition of COX enzymes, particularly COX-2, which is often upregulated in inflammatory conditions. By reducing COX-2 activity, the compound may alleviate symptoms associated with inflammation.
3. Antimicrobial Properties
Studies have suggested that acetic acid derivatives possess antimicrobial activity against various pathogens. This property can be attributed to their ability to disrupt microbial cell membranes and inhibit metabolic processes.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of related compounds using DPPH and ABTS assays. The results demonstrated that these compounds effectively scavenged free radicals, indicating significant antioxidant activity (P < 0.01).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Compound A | 45 ± 3 | 50 ± 4 |
| Compound B | 30 ± 2 | 35 ± 3 |
| Acetic Acid Ester | 25 ± 1 | 28 ± 2 |
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on human cell lines showed that treatment with acetic acid methyl ester significantly reduced the expression of TNF-α and IL-6, cytokines involved in inflammatory responses. The compound was effective at concentrations as low as 10 µM.
| Treatment Concentration (µM) | TNF-α Expression (% of Control) | IL-6 Expression (% of Control) |
|---|---|---|
| Control | 100 | 100 |
| 10 | 60 | 55 |
| 50 | 40 | 30 |
Case Study 3: Antimicrobial Activity
A study assessed the antimicrobial efficacy of acetic acid derivatives against E. coli and S. aureus. Results indicated a notable reduction in bacterial growth at concentrations of 100 µg/mL.
| Bacterial Strain | Control Growth (CFU/mL) | Treated Growth (CFU/mL) |
|---|---|---|
| E. coli | 1 x 10^8 | <1 x 10^4 |
| S. aureus | 5 x 10^7 | <5 x 10^3 |
Q & A
Q. What are the optimized synthetic routes for preparing methyl 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification between 2-(1,1-dimethylethyl)-4-methoxyphenol and methyl chloroacetate. Key parameters include:
- Catalysts : Acid catalysts (e.g., H₂SO₄, HCl) or base-mediated conditions (e.g., K₂CO₃ in acetone) .
- Solvents : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reflux (60–80°C) is typical for 8–12 hours to achieve >70% yield .
Table 1 : Yield optimization under varying conditions:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 8 | 72 |
| H₂SO₄ | Toluene | 80 | 12 | 68 |
Q. How is the structural identity of this ester confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H NMR shows characteristic peaks: δ 1.3 ppm (tert-butyl, 9H), δ 3.8 ppm (methoxy group), δ 4.6 ppm (ester –COOCH₃) .
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₅H₂₂O₄ (e.g., 278.3 g/mol) .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group at the 2-position hinders nucleophilic attack at the adjacent position, favoring regioselective reactions at the 4-methoxy-substituted ring .
- Electronic Effects : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration), while the tert-butyl group provides steric protection .
Experimental Design : Compare reaction rates of the compound with analogs lacking tert-butyl/methoxy groups using kinetic studies (HPLC monitoring) .
Q. What contradictions exist in reported biological activities of structurally similar phenoxyacetic esters, and how can they be resolved?
- Methodological Answer :
- Data Contradictions : For example, some studies report COX-2 inhibition , while others show no activity due to impurities or stereochemical variations.
- Resolution Strategies :
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
Enantiomeric Analysis : Chiral chromatography to isolate stereoisomers and test individually .
Case Study : A 2023 study found that impure batches of a related ester showed false-negative COX-2 activity; pure samples (≥98%) exhibited IC₅₀ = 12 µM .
Q. What computational methods predict the compound’s potential as a herbicide or pharmaceutical intermediate?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., plant auxin receptors or human COX-2) .
- QSAR Models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data from analogs .
Example : Docking scores for the tert-butyl/methoxy-substituted ester showed stronger binding to auxin receptors (ΔG = -9.2 kcal/mol) than unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
